

# 4-Chloro-1-methyl-1H-indazole molecular weight and formula

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## Compound of Interest

Compound Name: 4-Chloro-1-methyl-1H-indazole

Cat. No.: B179961

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## An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of **4-Chloro-1-methyl-1H-indazole**, tailored for researchers, scientists, and professionals in the field of drug development.

## Core Compound Properties

**4-Chloro-1-methyl-1H-indazole** is a substituted indazole derivative. Indazoles are bicyclic heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.

## Quantitative Data Summary

The fundamental molecular properties of **4-Chloro-1-methyl-1H-indazole** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	166.61 g/mol	<a href="#">[1]</a>
CAS Number	162502-53-6	<a href="#">[1]</a>
Appearance	Brown solid	<a href="#">[1]</a>

## Synthesis Protocols

The synthesis of **4-Chloro-1-methyl-1H-indazole** can be approached through the methylation of its precursor, 4-chloro-1H-indazole. Below are methodologies relevant to the synthesis of the indazole core structure, which can be adapted for the target molecule.

### Protocol 1: Synthesis of 4-Chloro-1H-indazole

A common route to 4-chloro-1H-indazole involves the cyclization of a substituted aniline. The following protocol is based on the synthesis from 2-methyl-3-chloroaniline.[\[1\]](#)

#### Materials:

- 2-methyl-3-chloroaniline
- Potassium acetate
- Chloroform
- Acetic anhydride
- Isopentyl nitrite
- Water
- Tetrahydrofuran (THF)
- Lithium hydroxide (LiOH)
- Ethyl acetate (EtOAc)
- Magnesium sulfate ( $MgSO_4$ )

#### Experimental Procedure:

- In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
- Cool the reaction mixture to 0 °C with stirring.

- Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.
- Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
- Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
- Stir the reaction mixture at 60 °C overnight.
- After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
- Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.
- Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[\[1\]](#)

## Protocol 2: Flow Chemistry Synthesis of 1H-Indazoles

Modern synthesis techniques, such as flow chemistry, offer advantages in terms of reaction control, safety, and scalability. A general protocol for the synthesis of 1H-indazoles from substituted 2-fluorobenzaldehydes can be adapted for 4-chloro substituted analogs.[\[2\]](#)

### Materials and Equipment:

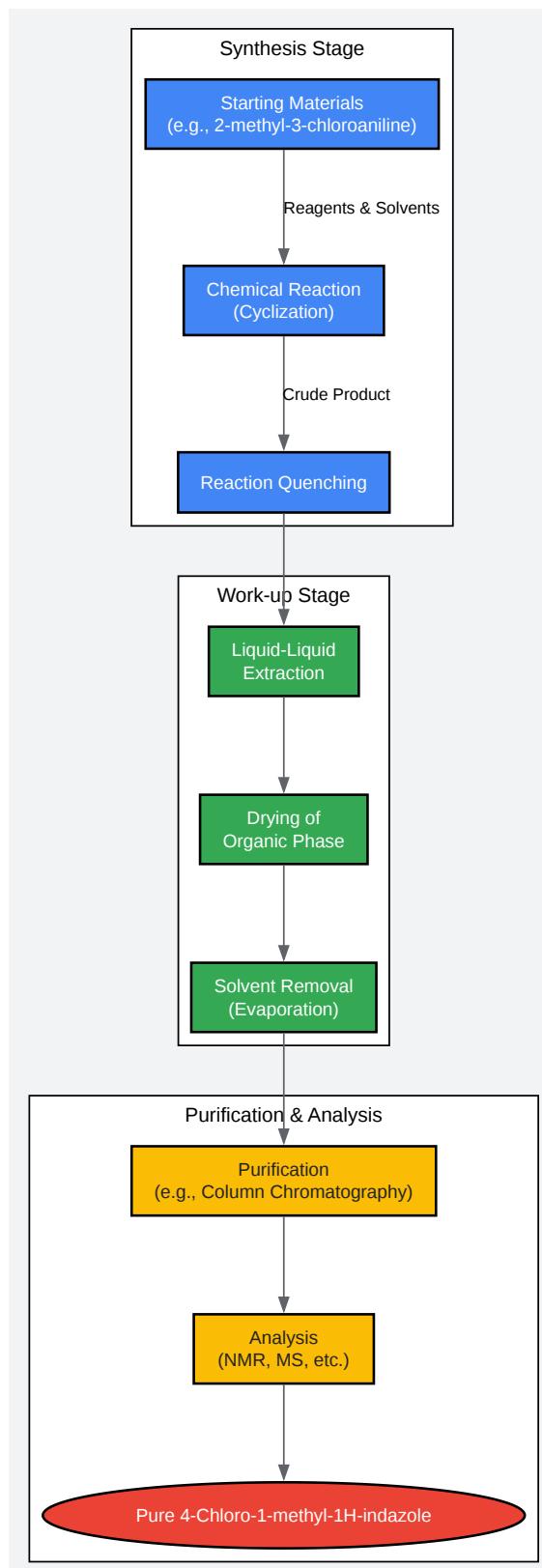
- Flow chemistry system with at least two pumps and a heated reactor module
- T-mixer and residence time unit (coil)
- Back pressure regulator
- Substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-5-chlorobenzaldehyde)
- Methylhydrazine
- N,N-diisopropylethylamine (DIPEA)
- N,N-dimethylacetamide (DMA)

**Experimental Procedure:**

- **Solution Preparation:**
  - Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.
  - Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.
- **System Setup:**
  - Assemble the flow reactor with a T-mixer to combine the two reagent streams.
  - Use a heated reactor coil (e.g., 10 mL PFA or stainless steel).
  - Set the back pressure regulator to 10-15 bar.
- **Reaction Execution:**
  - Set the reactor temperature to 150 °C.
  - Pump Solution A and Solution B at equal flow rates into the T-mixer and through the heated coil. The total flow rate is adjusted to achieve the desired residence time (e.g., a total flow rate of 1.0 mL/min for a 10-minute residence time in a 10 mL reactor).
- **Work-up and Purification:**
  - Collect the reactor output in a flask containing water.
  - Extract the aqueous mixture with an organic solvent such as ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
  - Purify the crude product by column chromatography.[\[2\]](#)

## Logical and Experimental Workflows

Visualizing the synthesis process can aid in understanding the sequence of operations. The following diagram illustrates a typical workflow for the synthesis and purification of a substituted indazole.

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## References

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